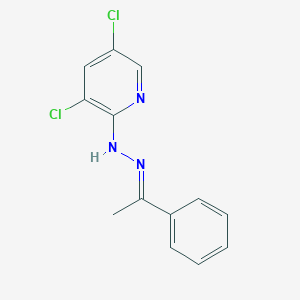![molecular formula C21H32FN3O B5552868 2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of diazaspiro[5.5]undecane, a nitrogen-containing spiro-heterocycle. Such compounds are known for their broad range of pharmaceutical and biological activities and are commonly found in various naturally occurring molecules (Islam et al., 2017).
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the compound , typically involves cascade cyclization reactions. One method utilizes a [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones, yielding high yields under ambient temperatures (Islam et al., 2017). Another approach involves a catalyst-free synthesis process using similar reactants (Aggarwal et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit in spirocycles often prefers a chair conformation. The structural integrity is influenced by intermolecular hydrogen bonding and CArH⋯π, π–π stacking interactions, which are crucial for crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition and spirocyclization. These reactions are essential for creating complex molecular structures and introducing functional groups that define their chemical properties (Parameswarappa & Pigge, 2011) The compounds also exhibit interactions like CAr–H⋯π and π–π stacking which are significant for their chemical behaviors (Aggarwal et al., 2014).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including the compound in focus, are often studied using techniques like NMR and X-ray diffraction. These studies provide insights into the compound's conformation and stability. The cyclohexanone unit often adopts a chair conformation, which is a key feature of its physical structure (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their functional groups and molecular structure. The presence of the dimethylaminoethyl group and the diazaspiro[5.5]undecane core influences their reactivity and potential interactions with other molecules. Their chemical properties are explored through reactions like Michael addition and intramolecular spirocyclization, which are pivotal in determining their behavior in various environments (Parameswarappa & Pigge, 2011).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-9-[(2-fluoro-5-methylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN3O/c1-17-4-5-19(22)18(14-17)15-24-10-8-21(9-11-24)7-6-20(26)25(16-21)13-12-23(2)3/h4-5,14H,6-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGDRGKSLNHMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCC3(CCC(=O)N(C3)CCN(C)C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)


